molecular formula C22H25N3O2S2 B392253 N-(3,4-DIMETHYLPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE

N-(3,4-DIMETHYLPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE

Cat. No.: B392253
M. Wt: 427.6g/mol
InChI Key: ADNFQLSOFRCMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-DIMETHYLPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenyl and piperidinylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, piperidine, and various phenyl derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE analogs: Compounds with slight modifications in the thiazole ring or substituent groups.

    Other thiazole derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-thiol.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C22H25N3O2S2/c1-16-6-9-19(14-17(16)2)23-22-24-21(15-28-22)18-7-10-20(11-8-18)29(26,27)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24)

InChI Key

ADNFQLSOFRCMDG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C

Origin of Product

United States

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